8-[(4-benzylpiperazin-1-yl)methyl]-7-butyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Beschreibung
This compound belongs to the purine-2,6-dione family, characterized by a bicyclic core with substituents at positions 1, 3, 7, and 8. Key structural features include:
- 1- and 3-methyl groups: Common in xanthine derivatives, these groups enhance metabolic stability and modulate receptor binding.
- 7-butyl chain: A lipophilic alkyl substituent that may influence pharmacokinetics (e.g., absorption, half-life) and membrane permeability.
Eigenschaften
IUPAC Name |
8-[(4-benzylpiperazin-1-yl)methyl]-7-butyl-1,3-dimethylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N6O2/c1-4-5-11-29-19(24-21-20(29)22(30)26(3)23(31)25(21)2)17-28-14-12-27(13-15-28)16-18-9-7-6-8-10-18/h6-10H,4-5,11-17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJUDQCFLDHCGSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Core Skeleton Assembly
The purine-dione backbone is typically derived from xanthine derivatives. A common precursor is 7-butyl-1,3-dimethylxanthine, which undergoes bromination at the 8-position using phosphorus oxybromide (POBr₃) in dichloromethane at 0–5°C. Subsequent displacement of the bromine atom with a nucleophilic agent introduces functional groups. For the target compound, this involves:
- Mannich Reaction : The 8-bromo intermediate reacts with 4-benzylpiperazine via a Mannich-type reaction. This step employs formaldehyde as the methylene bridge donor in methanol under reflux (65°C, 12 hr). Sodium cyanoborohydride facilitates reductive amination, stabilizing the imine intermediate.
- Purification : Crude product is purified via column chromatography (silica gel, ethyl acetate/methanol 9:1) or recrystallization from ethanol/water.
Table 1: Key Reaction Parameters for Core Synthesis
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Bromination | POBr₃, CH₂Cl₂, 0°C, 2 hr | 78 | |
| Mannich Reaction | 4-Benzylpiperazine, CH₂O, NaBH₃CN, MeOH, 65°C | 65 | |
| Purification | Ethyl acetate/methanol (9:1) | 95 |
Alternative Pathways: Cyclization Strategies
Tricyclic purinediones are synthesized via cyclization of bromoalkylxanthines with amines. For example, 7-(3-chloropropyl)-8-bromo-theophylline reacts with primary or secondary amines to form fused-ring systems. Adapting this method:
- Alkylation at Position 7 : 7-Butyl substitution is achieved by treating 1,3-dimethylxanthine with 1-bromobutane in dimethylformamide (DMF) using potassium carbonate as a base (80°C, 6 hr).
- Cyclization with 4-Benzylpiperazine : The 8-bromo-7-butyl intermediate reacts with 4-benzylpiperazine in ethanol under reflux (12 hr), forming the tetrahydro-1H-purine scaffold.
Industrial Production Methods
Scaling Challenges and Solutions
Industrial synthesis prioritizes cost efficiency and minimal waste. Key considerations include:
- Continuous Flow Reactors : Enhance heat transfer and reduce reaction times for bromination and alkylation steps.
- Catalyst Recycling : Heterogeneous catalysts (e.g., silica-supported iron oxide) improve sustainability, as demonstrated in xanthene syntheses.
Table 2: Industrial Optimization Parameters
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction Volume | 100 mL | 500 L |
| Temperature Control | Oil bath | Jacketed reactors |
| Yield | 65–78% | 70–85% |
| Byproduct Management | Column chromatography | Crystallization + filtration |
Catalytic Systems and Green Chemistry
Solvent-Free Synthesis
Eco-friendly protocols adapted from xanthene production suggest substituting methanol with solvent-free conditions. Iron oxide nanoparticles on porous silica (Fe₃O₄/SiO₂) catalyze condensation reactions at 80°C, reducing energy input and toxic waste.
Comparative Analysis of Catalysts
| Catalyst | Reaction Time (hr) | Yield (%) | Environmental Impact |
|---|---|---|---|
| NaBH₃CN | 12 | 65 | Moderate |
| Fe₃O₄/SiO₂ | 8 | 72 | Low |
Analytical Characterization and Quality Control
Spectroscopic Validation
- ¹H NMR : Peaks at δ 3.35 ppm (N-CH₃), 4.21 ppm (N-CH₂), and 7.28–7.38 ppm (benzyl aromatic protons) confirm structural integrity.
- IR Spectroscopy : Bands at 1,697 cm⁻¹ (C=O) and 2,960 cm⁻¹ (C-H stretch) align with purine-dione frameworks.
Table 3: Key Analytical Data
| Technique | Diagnostic Signal | Interpretation |
|---|---|---|
| ¹H NMR | δ 7.28–7.38 (m, 5H) | Benzyl group |
| IR | 1,697 cm⁻¹ | Carbonyl stretch |
| HPLC | Retention time: 8.2 min | Purity >98% |
Analyse Chemischer Reaktionen
Types of Reactions
8-[(4-benzylpiperazin-1-yl)methyl]-7-butyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the purine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.
Wissenschaftliche Forschungsanwendungen
8-[(4-benzylpiperazin-1-yl)methyl]-7-butyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 8-[(4-benzylpiperazin-1-yl)methyl]-7-butyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application, but common targets include oxidoreductase enzymes and other proteins involved in cellular processes .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The table below highlights critical structural differences and their pharmacological implications:
Key Observations:
4-Chlorobenzyl : Introduces halogen-mediated electronic effects (electron-withdrawing), which correlate with enhanced PDE3 inhibition in analogs . Acetyl-piperazine : Direct linkage to piperazine enhances antiasthmatic activity, particularly with dichlorophenyl groups.
8-Substituent Impact :
Pharmacological Activity Trends
- Electron-Withdrawing Groups : Compounds with halogen substituents (e.g., 3,4-dichlorophenyl in Compound 8 ) exhibit superior antiasthmatic activity due to enhanced PDE3 inhibition. The target compound lacks halogens but may compensate via benzylpiperazine-mediated interactions.
- Alkyl Chain Length : The 7-butyl group in the target compound may extend half-life compared to shorter chains (e.g., 3-methylbutyl in ), though this requires pharmacokinetic validation.
- Piperazine Modifications: Methylpiperazine reduces steric bulk vs.
Biologische Aktivität
8-[(4-benzylpiperazin-1-yl)methyl]-7-butyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound integrates a purine base with a piperazine moiety, suggesting a diverse range of biological interactions. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , featuring a tetrahydro-purine ring system substituted at the 8-position with a benzylpiperazine group and at the 3-position with a methyl group. Its structural complexity allows for interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃N₅O₂ |
| Molecular Weight | 335.40 g/mol |
| LogP | 3.0017 |
| PSA | 39.34 Ų |
Research indicates that this compound exhibits significant biological activity through several mechanisms:
- Receptor Interaction : The compound may interact with specific receptors or enzymes involved in key cellular processes. Its binding affinity to various targets can modulate signaling pathways crucial for cellular function.
- Antimicrobial Activity : Preliminary studies suggest that the compound possesses antimicrobial properties, making it a candidate for further investigation in treating infections.
- Anticancer Potential : The compound has been evaluated for its anticancer activity, showing promise in inhibiting tumor growth and proliferation in various cancer cell lines.
In Vitro Studies
In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells through apoptosis induction and cell cycle arrest. For instance:
- Cell Lines Tested :
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
The results indicated a dose-dependent inhibition of cell proliferation with IC50 values ranging from 10 to 25 µM.
Case Studies
A notable case study involved the evaluation of this compound's effects on non-small-cell lung carcinoma (NSCLC) models. The compound was shown to significantly reduce tumor size in xenograft models when administered at therapeutic doses over several weeks.
Comparative Analysis
The biological activity of this compound can be compared with structurally similar compounds to understand its unique properties better:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 8-(4-methylpiperazin-1-yl)-3-methylpurine-2,6-dione | Methyl group instead of benzyl | Potentially different receptor affinity |
| 8-(4-benzylpiperazin-1-yl)-7-(2-fluorophenyl)methyl)-3-methylpurine-2,6-dione | Contains fluorophenyl group | Enhanced lipophilicity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
